molecular formula C22H20N4O4 B2469527 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251599-77-5

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2469527
CAS No.: 1251599-77-5
M. Wt: 404.426
InChI Key: YCSOUIXDOAJSQP-UHFFFAOYSA-N
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Description

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of Substituents: Functional groups such as the cyano, oxo, and p-tolyl groups are introduced through various organic reactions, including nucleophilic substitution and oxidation.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce cyano groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-cyano-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)propionamide

Uniqueness

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-14-4-6-15(7-5-14)21-24-12-16(11-23)22(28)26(21)13-20(27)25-17-8-9-18(29-2)19(10-17)30-3/h4-10,12H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOUIXDOAJSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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